2-Acetylpyrrole

Catalog No.
S598918
CAS No.
1072-83-9
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylpyrrole

CAS Number

1072-83-9

Product Name

2-Acetylpyrrole

IUPAC Name

1-(1H-pyrrol-2-yl)ethanone

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3

InChI Key

IGJQUJNPMOYEJY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1

Solubility

Soluble in water and ether
Soluble (in ethanol)

Synonyms

2-acetylpyrrole

Canonical SMILES

CC(=O)C1=CC=CN1

2-Acetylpyrrole is a heterocyclic compound found in many food products. It contributes to desirable flavor profiles, often described as nutty, toasty, or with hints of licorice []. Due to its prevalence in food and its unique chemical structure, 2-Acetylpyrrole is a subject of research in food science.

  • Formation and Characterization

    Researchers investigate how 2-Acetylpyrrole forms during various food processing techniques, such as Maillard browning reactions []. This helps understand flavor development in cooked foods like bread, coffee, and roasted meats.

  • Flavor Impact and Optimization

    Studies explore the impact of 2-Acetylpyrrole on the overall flavor profile of food products. By understanding how it interacts with other flavor compounds, researchers can optimize food formulations to achieve desired taste characteristics [].

  • Analytical Techniques

    Developing and applying specific analytical methods for 2-Acetylpyrrole is crucial for accurate quantification in various food matrices. This allows researchers to measure its concentration and evaluate its contribution to flavor in different food items [].

2-Acetylpyrrole is an aromatic ketone characterized by the presence of an acetyl group at the 2-position of the pyrrole ring. Its molecular formula is C₆H₇NO, and it has a molecular weight of approximately 109.13 g/mol . This compound is known for its distinctive popcorn-like aroma, making it a subject of interest in flavor chemistry .

  • The mechanism by which 2-Acetylpyrrole contributes to flavor perception is not fully understood. It is likely to interact with olfactory receptors in the nose, but detailed studies are ongoing [].
  • Limited data is available on the safety of 2-Acetylpyrrole.
  • As with any research chemical, it should be handled with care following standard laboratory protocols.
Typical of pyrrole derivatives. These include:

  • Electrophilic Substitution: The electron-rich nature of the pyrrole ring allows for electrophilic substitution reactions, where substituents can be added to the ring .
  • Acylation: 2-Acetylpyrrole can be synthesized through the acylation of pyrrole using acetic anhydride or acetyl chloride under heat conditions .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Research has indicated that 2-acetylpyrrole possesses notable antioxidant properties. In studies involving roasted yams, it was found to contribute significantly to the antioxidant capacity due to its ability to inhibit oxidation processes . Additionally, its aroma compounds have been linked to sensory perceptions that enhance food appeal.

Several methods are employed to synthesize 2-acetylpyrrole:

  • Direct Acylation: Pyrrole can be directly acylated with acetic anhydride at elevated temperatures (around 200°C) to yield 2-acetylpyrrole as a major product .
  • Alternative Methods: Other synthetic routes include using phenylthiol esters or reacting pyrrole with acetic acid in the presence of catalysts to promote acylation .

2-Acetylpyrrole is utilized in various fields:

  • Flavor and Fragrance Industry: Its unique aroma makes it valuable in food flavoring and fragrance formulations.
  • Pharmaceuticals: The compound has potential applications in drug development due to its biological activities.
  • Chemical Research: As a building block in organic synthesis, it serves as an intermediate in creating more complex organic molecules.

Several compounds share structural features or functional groups with 2-acetylpyrrole. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-AcetylfuranFuran derivativeAlmond-like aroma; different sensory profile
3-AcetylpyrrolePyrrole derivativeAcetyl group at position 3; different reactivity
Methyl pyrrolidineSaturated nitrogen compoundLacks aromaticity; different chemical behavior
Pyridine derivativesHeterocyclic aromaticDifferent nitrogen positioning; varied reactivity

While these compounds share some structural similarities with 2-acetylpyrrole, its specific acetyl substitution at the 2-position of the pyrrole ring contributes to its unique properties and applications.

Physical Description

Solid
Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

109.052763847 g/mol

Monoisotopic Mass

109.052763847 g/mol

Boiling Point

220.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

LogP

0.93 (LogP)
0.93

Melting Point

90 °C

UNII

9K28W7PM6N

GHS Hazard Statements

Aggregated GHS information provided by 1438 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 33 of 1438 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1405 of 1438 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1072-83-9

Wikipedia

2-acetylpyrrole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(1H-pyrrol-2-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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